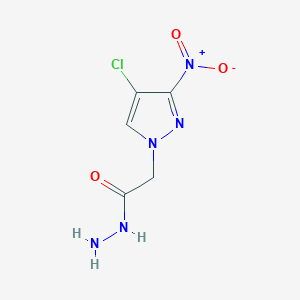![molecular formula C17H22FN3O4S2 B2658287 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956251-18-6](/img/structure/B2658287.png)
1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and two sulfonyl groups. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings will contribute to the rigidity of the molecule, while the sulfonyl groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound will be influenced by the functional groups present. The sulfonyl groups are likely to be quite reactive, and could participate in a variety of reactions. The pyrazole and piperidine rings may also undergo reactions, particularly at positions activated by the sulfonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound will be influenced by its molecular structure. The presence of multiple polar sulfonyl groups suggests that this compound could have relatively high solubility in polar solvents .Aplicaciones Científicas De Investigación
Antibacterial Properties
- A study by Aziz‐ur‐Rehman et al. (2017) explored the synthesis of derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine, which include compounds related to the one . These derivatives exhibited significant antibacterial properties, suggesting potential applications in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Electrophilic Substitution Reactions
- Research by Weiss and Pühlhofer (2001) demonstrates the transformation of 4-fluorobenzenesulfonyl chloride, a closely related compound, into N-sulfonylpyridinium triflates. This study highlights the electrostatic activation of SNAr reactivity, a crucial aspect in organic synthesis, indicating the compound's potential in facilitating specific organic reactions (Weiss & Pühlhofer, 2001).
Antimicrobial and Anti-Enzymatic Activities
- A 2019 study by A. Rehman et al. involved the synthesis of substituted 1,3,4-oxadiazole derivatives, which included compounds similar to the one . These compounds showed moderate to excellent inhibition of bacteria and displayed anti-enzymatic activity against the urease enzyme. This research points to the potential application of these compounds in antimicrobial and enzyme inhibition therapies (A. Rehman et al., 2019).
Photoinduced Desulfonylation
- Hasegawa et al. (2018) conducted a study on a visible light-promoted process for desulfonylation of N-sulfonylamides and -amines. This process could transform various substrates into desulfonylated products, suggesting applications in photochemistry and material sciences (Hasegawa et al., 2018).
Structural Analysis in Herbicides
- The crystal structure of azimsulfuron, which includes a sulfonylurea herbicide, was analyzed by Jeon et al. (2015). Such structural analyses are crucial in the development of effective herbicides and understanding their interactions at the molecular level (Jeon et al., 2015).
COX-2 Inhibition
- A study on cyclooxygenase-2 (COX-2) inhibitors by Penning et al. (1997) revealed the development of a series of sulfonamide-containing derivatives for potential therapeutic applications in conditions like arthritis (Penning et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4S2/c1-12-5-4-10-20(11-12)27(24,25)17-13(2)19-21(14(17)3)26(22,23)16-8-6-15(18)7-9-16/h6-9,12H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNVMOWEDAYTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid](/img/structure/B2658204.png)
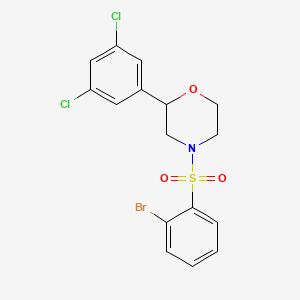
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2658208.png)
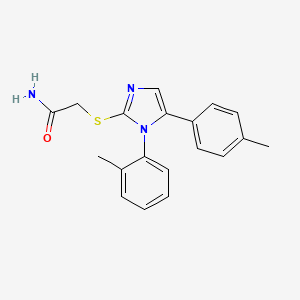
![N-(2-furylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamide](/img/structure/B2658210.png)

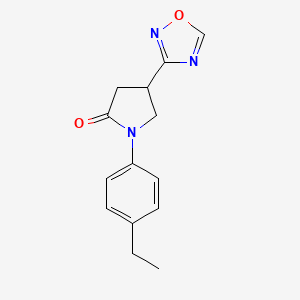
![ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate](/img/structure/B2658213.png)
![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)
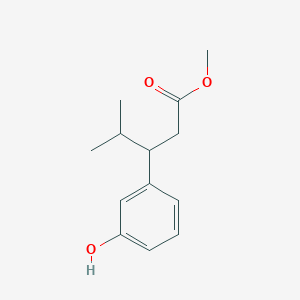
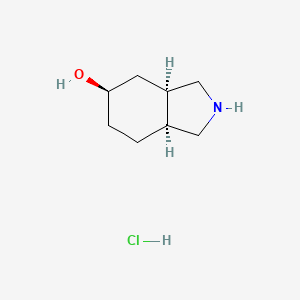
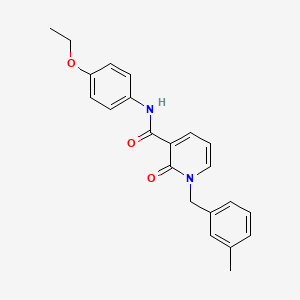
![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
